An In-depth Technical Guide to 4-Bromo-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-9-phenyl-9H-carbazole is a pivotal heterocyclic building block in the advancement of organic electronics and medicinal chemistry. Its unique photophysical properties, coupled with a strategically positioned bromine atom, render it an exceptionally versatile intermediate for the synthesis of a new generation of functional materials and bioactive compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic methodologies, and key applications, offering field-proven insights for researchers and developers.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a tricyclic aromatic heterocycle, is a well-established pharmacophore and a cornerstone of materials science.[1] Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, making it a favored component in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and improves the material's morphological stability, while the bromine substituent at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] This strategic functionalization makes 4-Bromo-9-phenyl-9H-carbazole a highly valuable precursor for creating bespoke molecules with tailored electronic and biological properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-9-phenyl-9H-carbazole is essential for its effective use in synthesis and material fabrication.
Physical Properties
The physical characteristics of 4-Bromo-9-phenyl-9H-carbazole are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in solid-state applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂BrN | [3] |
| Molecular Weight | 322.2 g/mol | [3] |
| Appearance | White to off-white solid/crystal | [3] |
| Melting Point | 47.0 to 52.0 °C | [3] |
| Boiling Point | 461.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.39 ± 0.1 g/mL (Predicted) | [3] |
Solubility
While comprehensive quantitative solubility data is not extensively published, empirical evidence from synthetic procedures indicates that 4-Bromo-9-phenyl-9H-carbazole is soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Its solubility in non-polar solvents like heptane is lower, a property that is often exploited during purification by silica gel chromatography.[3]
Spectral Data
The structural integrity of 4-Bromo-9-phenyl-9H-carbazole is confirmed through various spectroscopic techniques.
Reference ¹H NMR Data for 9-(4-bromophenyl)-9H-carbazole (400 MHz, CDCl₃): [4]
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δ 8.13 (d, J = 7.6 Hz, 2H): Protons on the carbazole ring adjacent to the nitrogen.
-
δ 7.72 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.
-
δ 7.45 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.
-
δ 7.41–7.37 (dt, J₁ = 6.8 Hz, J₂ = 6.8 Hz, 4H): Protons on the carbazole ring.
-
δ 7.30 (t, J = 6.6 Hz, 2H): Protons on the carbazole ring.
The IR spectrum of 4-Bromo-9-phenyl-9H-carbazole would be expected to show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 321 and 323 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the phenyl group.
Synthesis and Reactivity
The synthesis of 4-Bromo-9-phenyl-9H-carbazole can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of production.
Synthetic Methodologies
A well-established method for N-arylation is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. A detailed protocol for the synthesis of 4-Bromo-9-phenyl-9H-carbazole from 4-bromo-9H-carbazole and iodobenzene is as follows:[3]
Experimental Protocol: Ullmann N-Arylation of 4-Bromo-9H-carbazole
-
Reaction Setup: In a 500 mL four-neck flask, combine 4-bromo-9H-carbazole (15.0 g, 61.0 mmol, 1.0 eq), iodobenzene (13.6 mL, 122 mmol, 2.0 eq), and potassium carbonate (16.8 g, 122 mmol, 2.0 eq) in 180 mL of dry DMF.
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 30 minutes. This is crucial to prevent the oxidation of the copper(I) catalyst.
-
Catalyst Addition: Add 1,3-di(2-pyridyl)-1,3-propanedione (1.38 g, 6.10 mmol, 0.10 eq) and copper(I) iodide (1.16 g, 6.10 mmol, 0.10 eq). The ligand (1,3-di(2-pyridyl)-1,3-propanedione) stabilizes the copper catalyst and improves its solubility and reactivity.
-
Reaction: Stir the mixture at 110 °C overnight. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.
-
Work-up: After cooling, remove the DMF under reduced pressure. Take up the residue in 250 mL of dichloromethane (DCM) and add a concentrated ammonium chloride solution. Filter the mixture through Celite to remove insoluble inorganic salts.
-
Extraction and Purification: Separate the organic and aqueous phases. Extract the aqueous phase twice with 100 mL portions of DCM. Combine the organic phases, wash with water, and dry over sodium sulfate. After removing the solvent, purify the resulting oil by filtration through silica gel using heptane to yield the product.
Chemical Reactivity: A Gateway to Functional Molecules
The bromine atom at the 4-position is the key to the synthetic utility of 4-Bromo-9-phenyl-9H-carbazole. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5] This allows for the extension of the π-conjugated system of the carbazole core, which is a common strategy in the design of materials for organic electronics.
Conceptual Workflow: Suzuki Coupling
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This is particularly useful for synthesizing hole-transporting materials with multiple triarylamine units, which are known for their excellent charge-carrying capabilities.[7]
Applications in Research and Development
The unique structural and electronic features of 4-Bromo-9-phenyl-9H-carbazole have led to its use in several high-tech and biomedical research areas.
Organic Electronics: Building Blocks for OLEDs and Solar Cells
In the field of organic electronics, carbazole derivatives are widely used due to their high thermal stability and excellent hole-transporting properties.[2] 4-Bromo-9-phenyl-9H-carbazole serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) and host materials for phosphorescent emitters in OLEDs.[1] The ability to introduce different aromatic or heteroaromatic groups at the 4-position via cross-coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.[7]
Drug Development: A Scaffold for Bioactive Molecules
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[8][9] The ability to functionalize the 4-position of the 4-Bromo-9-phenyl-9H-carbazole ring system provides a route to novel carbazole derivatives with potentially enhanced or novel therapeutic activities. For instance, the synthesis of carbazole-based thiazole derivatives has shown promising cytotoxicity against cancer cell lines.[8]
Conclusion
4-Bromo-9-phenyl-9H-carbazole is a molecule of significant strategic importance in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of advanced functional materials and novel therapeutic agents. The synthetic protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and developers to harness the full potential of this versatile compound in their respective fields.
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